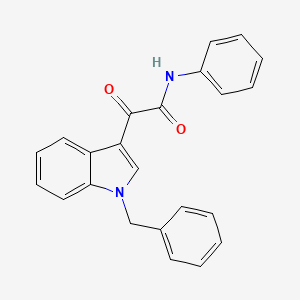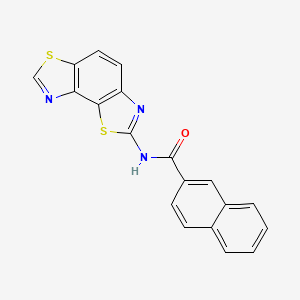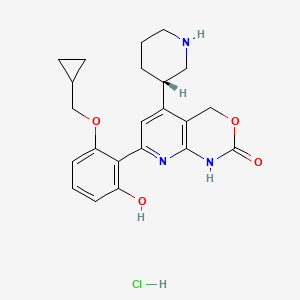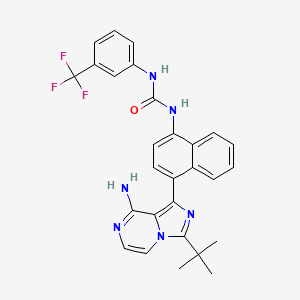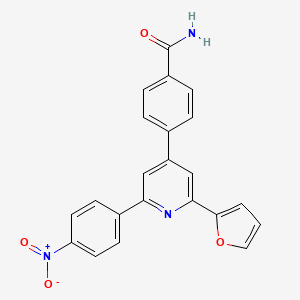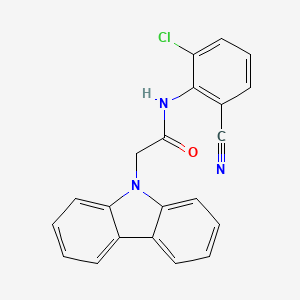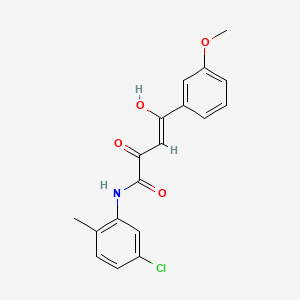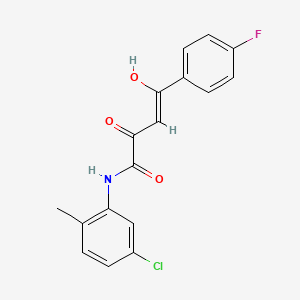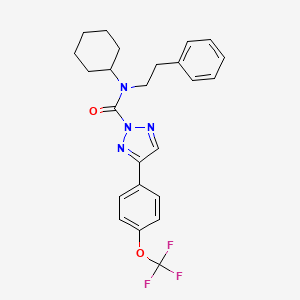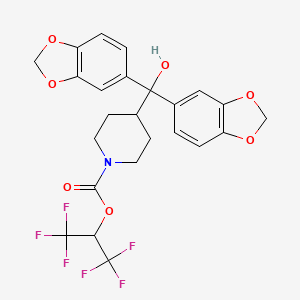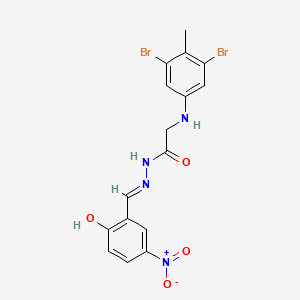
L67
作用机制
L67 通过抑制 DNA 连接酶 I 和 III 发挥作用,这些酶是参与 DNA 复制和修复的必需酶。该化合物与这些连接酶的 DNA 结合域结合,阻止它们与断裂的 DNA 发生相互作用。 这种抑制导致 DNA 损伤的积累,特别是在癌细胞中,导致活性氧生成增加和 caspase 1 依赖性凋亡 .
准备方法
合成路线与反应条件
L67 的合成涉及 N-(3,5-二溴-4-甲基苯基)甘氨酸与 2-[(2-羟基-5-硝基苯基)亚甲基]酰肼的反应。 该反应通常在二甲基亚砜 (DMSO) 等溶剂中于受控温度条件下进行,以确保形成所需产物 .
工业生产方法
化学反应分析
反应类型
L67 会发生几种类型的化学反应,包括:
氧化反应: this compound 在特定条件下可以被氧化,导致形成各种氧化产物。
还原反应: 该化合物也可以发生还原反应,尽管这些反应的具体条件和试剂的文献记载较少。
常用试剂和条件
涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和用于取代反应的亲核试剂。 具体的条件(例如温度和溶剂)取决于所需的反应和产物 .
形成的主要产物
This compound 反应形成的主要产物取决于反应类型。 例如,氧化反应可能产生各种氧化衍生物,而取代反应可以产生用不同的取代基取代溴原子的化合物 .
科学研究应用
L67 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:
相似化合物的比较
L67 独特之处在于它能够选择性地靶向 DNA 连接酶 I 和 III,使其成为癌症研究中宝贵的工具。类似的化合物包括:
This compound 脱颖而出,因为它对 DNA 连接酶 I 和 III 的特异性以及通过线粒体功能障碍诱导癌细胞凋亡的能力 .
属性
IUPAC Name |
2-(3,5-dibromo-4-methylanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEPVFJQVOMODD-IFRROFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1Br)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L67 in cancer cells?
A1: this compound inhibits DNA ligase IIIα (LigIIIα), an enzyme involved in DNA repair. [] This leads to the disruption of mitochondrial DNA metabolism, triggering a caspase 1-dependent apoptotic pathway specifically in cancer cells. []
Q2: How does this compound's effect on mitochondria differ between cancer and nonmalignant cells?
A2: While this compound targets mitochondria in both cell types, only cancer cells experience abnormal mitochondrial morphology, reduced mitochondrial DNA, and increased reactive oxygen species production, ultimately leading to nuclear DNA damage. [] Nonmalignant cells remain largely unaffected. []
Q3: What makes this compound a promising candidate for anticancer therapy?
A3: this compound selectively targets cancer cells over nonmalignant cells. [] It disrupts mitochondrial DNA metabolism, leading to a cascade of events culminating in cancer cell death through a caspase 1-dependent apoptotic pathway. []
Q4: Has this compound been tested in combination with other anticancer agents?
A4: Yes, research shows that this compound enhances the cytotoxic effects of DNA-damaging agents, particularly in cancer cells. [] It has been studied in combination with poly (ADP-ribose) polymerase inhibitors. []
Q5: How does this compound interact with DNA ligase I?
A5: this compound acts as an uncompetitive inhibitor of DNA ligase I, stabilizing the complex between the enzyme and nicked DNA. []
Q6: What is the effect of this compound on different human DNA ligases?
A6: Studies show varying specificities for different this compound analogs:* L82: Inhibits DNA ligase I. []* This compound: Inhibits DNA ligases I and III. []* L189: Inhibits DNA ligases I, III, and IV. []
Q7: What are the cellular effects of this compound on DNA replication and repair?
A7: this compound has been shown to inhibit DNA replication, base excision repair, and nonhomologous end-joining in cell extract assays. []
Q8: What is this compound protein, and what is its source?
A8: this compound protein is an 18 kDa glycoprotein isolated from the bacterium Lactobacillus plantarum this compound. [, , , , ]
Q9: How does this compound protein impact allergy-related inflammatory responses?
A9: this compound protein inhibits allergy-related inflammatory mediators in bisphenol A (BPA)-treated rat basophilic leukemia 2H3 (RBL-2H3) cells and primary cultured splenocytes. [, , ] It achieves this by suppressing the phosphorylation of ERK and p38 mitogen-activated protein kinases (MAPKs), as well as the activation of activator protein 1 (AP-1). [, ]
Q10: What is the role of this compound protein in modulating T helper cell differentiation and cytokine production?
A10: this compound protein appears to regulate the balance of T helper cell subsets. It suppresses the expression of GATA-binding protein 3 (GATA-3), a transcription factor crucial for T helper 2 (Th2) cell differentiation, while promoting the expression of T-bet, a transcription factor important for T helper 1 (Th1) cell differentiation. [] This, in turn, attenuates the production of Th2-linked cytokines, including interleukin-1β (IL-1β), IL-6, and IL-10, which are involved in allergic inflammation. [, , ]
Q11: Does this compound protein offer any protective effects against cadmium chloride toxicity?
A11: Yes, studies have shown that this compound protein protects RAW 264.7 cells (a macrophage cell line) from cadmium chloride-induced inflammation. [] It inhibits intracellular calcium mobilization and suppresses the activation of PKC-α, inducible nitric oxide synthase (iNOS), AP-1, and MAPKs, which are involved in the inflammatory response. []
Q12: Can this compound protein be incorporated into food products?
A12: Research suggests that Lactobacillus plantarum this compound, the source of this compound protein, shows potential as a yogurt starter culture. [, , ] Evaluations of pH, bacterial enumeration, and sensory scores indicate its suitability for yogurt production. [, , ]
Q13: Does treatment with Zanthoxylum piperitum DC (ZPDC) glycoprotein affect the bioactivity of Lactobacillus plantarum this compound?
A13: Yes, treating Lactobacillus plantarum this compound with ZPDC glycoprotein enhances its bioactivity. [] This treatment increases the strain's radical-scavenging activity against superoxide and hydroxyl radicals, as well as its anti-oxidative enzyme activities (superoxide dismutase, glutathione peroxidase, and catalase). [] Additionally, it promotes growth rate and β-galactosidase activity while reducing ATPase activity. []
Q14: What is the impact of ZPDC glycoprotein treatment on the protein profile of Lactobacillus plantarum this compound?
A14: ZPDC glycoprotein treatment leads to subtle changes in the protein profile of Lactobacillus plantarum this compound, notably increasing the amount of a 23 kDa protein. []
Q15: Can proteins isolated from heat-killed Lactobacillus plantarum this compound induce apoptosis in cancer cells?
A15: Yes, studies demonstrate that proteins with molecular weights of 12 kDa and 15 kDa isolated from heat-killed Lactobacillus plantarum this compound can induce apoptosis in HT-29 human colon adenocarcinoma cells. [] This apoptosis induction involves increased intracellular reactive oxygen species and calcium levels, along with the activation of apoptotic signaling pathways. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


